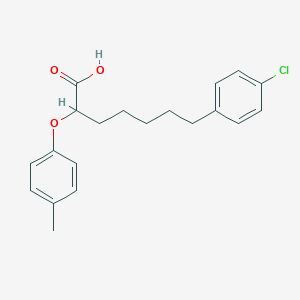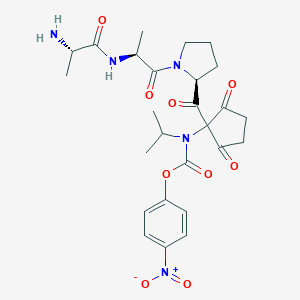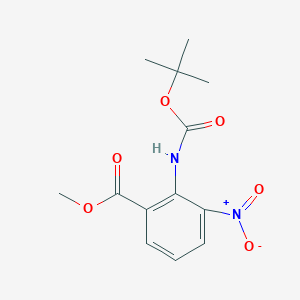
Bis(2-propylheptyl) phthalate
Übersicht
Beschreibung
Bis(2-propylheptyl) phthalate is a phthalate ester, which is a class of chemicals commonly used as plasticizers to impart flexibility and durability to plastics such as PVC. Phthalates like bis(2-ethylhexyl) phthalate (DEHP) are widely studied due to their prevalence in medical devices, packaging, and other consumer products. Although the provided papers do not directly discuss bis(2-propylheptyl) phthalate, they offer insights into similar compounds, such as bis(2-ethylhexyl) phthalate, which can be used to infer properties and concerns related to bis(2-propylheptyl) phthalate due to structural similarities .
Synthesis Analysis
The synthesis of phthalate esters typically involves the esterification of phthalic anhydride with alcohols. For instance, bis(2-ethylhexyl) phthalate is synthesized from phthalic anhydride and 2-ethylhexanol, a process catalyzed by methane sulfonic acid . Similar methods would likely be applicable for the synthesis of bis(2-propylheptyl) phthalate, with the appropriate alcohol being 2-propylheptanol. The synthesis process involves a fast and irreversible first step to form the monoester, followed by a slower second step to form the diester .
Molecular Structure Analysis
The molecular structure of phthalate esters consists of a benzene ring with two ester groups attached to it. The ester groups contain alkyl chains, which in the case of bis(2-propylheptyl) phthalate, would be derived from 2-propylheptanol. The molecular structure of these compounds can be confirmed using techniques such as PMR and mass spectra, as demonstrated for derivatives of bis(2-ethylhexyl) phthalate .
Chemical Reactions
Wissenschaftliche Forschungsanwendungen
Biomarkers in Toxicology
- Field : Toxicology
- Application : DPHP is used in the study of biomarkers in toxicology. It’s an alternative plasticizer used to replace traditional phthalates in the manufacture of plastics and personal care products .
- Methods : High-resolution mass spectrometry-based metabolomics method and dose-response study in laboratory animals are used to discover DPHP biotransformation products as exposure markers . The multivariate data analysis method (orthogonal partial least squares-discriminant analysis OPLS-DA and mass defect filter, MDF) and isotope tracing method (signal mining algorithm with isotope tracing, SMAIT) were used to screen and find meaningful signals in mass spectrometry (MS) dataset generated from urine samples collected from DPHP-administered rats or in vitro-incubation sample of DPHP .
- Results : A biotransformation product of DPHP, mono- (2-propyl-7-dihydroxy-heptyl) phthalate, was suggested as a DPHP exposure marker for general human exposure assessments .
Plastic Manufacturing
- Field : Industrial Manufacturing
- Application : DPHP is a general-purpose PVC plasticizer. It possesses very good plasticizing properties and may be used as a direct replacement for DEHP and DINP in many applications .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its flexibility and durability .
- Results : The use of DPHP results in more flexible and durable PVC products .
Wiring and Cabling
- Field : Electrical Engineering
- Application : DPHP is used in the manufacturing of wiring and cabling .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its flexibility and durability .
- Results : The use of DPHP results in more flexible and durable wiring and cabling .
Automotive Interior Trim
- Field : Automotive Manufacturing
- Application : DPHP is used in the manufacturing of automotive interior trim .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its flexibility and durability .
- Results : The use of DPHP results in more flexible and durable automotive interior trim .
Outdoor Applications
- Field : Industrial Manufacturing
- Application : DPHP is used in outdoor applications such as roofing membranes and tarpaulins .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its weathering resistance .
- Results : The use of DPHP results in more durable and weather-resistant outdoor products .
Insulators for Electric Cables
- Field : Electrical Engineering
- Application : DPHP is used in the manufacturing of insulators for electric cables, especially for mid-range operating temperatures where good mechanical properties after ageing or good electrical insulation properties are required .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its flexibility and durability .
- Results : The use of DPHP results in more flexible and durable insulators for electric cables .
Outdoor Applications
- Field : Industrial Manufacturing
- Application : DPHP is used in outdoor use in long-life materials with low release rate such as metal, wooden and plastic construction and building materials .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its weathering resistance .
- Results : The use of DPHP results in more durable and weather-resistant outdoor products .
Indoor Applications
- Field : Industrial Manufacturing
- Application : DPHP is used in indoor use in long-life materials with low release rate such as flooring, furniture, toys, construction materials, curtains, foot-wear, leather products, paper and cardboard products, electronic equipment .
- Methods : DPHP is mixed with PVC during the manufacturing process to increase its flexibility and durability .
- Results : The use of DPHP results in more flexible and durable indoor products .
Safety And Hazards
Zukünftige Richtungen
There is ongoing research into the effects and mechanisms of phthalates’ action on the human body . Additionally, there is interest in refining and calibrating a human PBPK model for the plasticizer, Di-(2-propylheptyl) phthalate (DPHP), using in silico, in vitro, and human biomonitoring data . This could provide more confidence for future evaluations of other similar chemicals using the read-across approach .
Eigenschaften
IUPAC Name |
bis(2-propylheptyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUOIVEVPTXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052173 | |
| Record name | Bis(2-propylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2-propylheptyl) phthalate | |
CAS RN |
53306-54-0 | |
| Record name | Di-2-propylheptyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53306-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53306-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-propylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-propylheptyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)



![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)


![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)


![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
